7-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,4-thiazepane 1,1-dioxide

BACE1 inhibition CNS drug design conformational analysis

This fully oxidized 1,4-thiazepane sulfone (MW 383.5, C₁₇H₁₈FNO₄S₂) combines a cyclic sulfone with an exocyclic phenylsulfonamide and an ortho-fluorophenyl substituent that restricts aryl rotation—a combination not replicated in commercial screening libraries. Covered by the Roche BACE1/BACE2 inhibitor patent family (e.g., CA2825077A1), it serves as a conformational probe for S1 pocket occupancy studies and an enriched HBA-surface (4 S=O oxygens) lead-like fragment for aspartyl protease panels (BACE1, BACE2, cathepsin D). Procure to benchmark N-sulfonylation methodology or to populate biased CNS MPO-optimized screening decks.

Molecular Formula C17H18FNO4S2
Molecular Weight 383.45
CAS No. 2034458-75-6
Cat. No. B2795939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,4-thiazepane 1,1-dioxide
CAS2034458-75-6
Molecular FormulaC17H18FNO4S2
Molecular Weight383.45
Structural Identifiers
SMILESC1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C17H18FNO4S2/c18-16-9-5-4-8-15(16)17-10-11-19(12-13-24(17,20)21)25(22,23)14-6-2-1-3-7-14/h1-9,17H,10-13H2
InChIKeyQSJNHHIRNWHTTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,4-thiazepane 1,1-dioxide (CAS 2034458-75-6): Procurement-Relevant Structural and Functional Baseline


7-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,4-thiazepane 1,1-dioxide (CAS 2034458-75-6) is a fully oxidized, N-sulfonylated 1,4-thiazepane heterocycle bearing an ortho-fluorophenyl substituent at the 7-position . Its structure uniquely combines a cyclic sulfone within the seven-membered ring and an exocyclic phenylsulfonamide moiety at the ring nitrogen, producing a dense hydrogen-bond acceptor surface (four S=O oxygens) and a molecular weight of 383.5 g/mol (C₁₇H₁₈FNO₄S₂) . This scaffold is covered by a broad patent family disclosing 1,4-thiazepine/sulfones as BACE1 and/or BACE2 inhibitors, indicating that the structural class has been validated for CNS-targeting protease inhibition [1]. The presence of the ortho-fluorophenyl group introduces conformational restriction and altered electron density relative to non-fluorinated or para-substituted analogs [2].

Why Generic Substitution of 7-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,4-thiazepane 1,1-dioxide Fails for Research Sourcing and Screening Cascades


The 1,4-thiazepane sulfone scaffold is not a commodity chemotype where simple substituent exchanges leave target-binding profiles intact. Within the BACE1/BACE2 inhibitor patent family, even minor modifications to the N-sulfonyl group or the 7-aryl substituent dramatically shift inhibitory potency and selectivity across the BACE1 vs. BACE2 isoforms [1]. The target compound’s combination of an N-phenylsulfonyl group (a medium-sized, electron-withdrawing sulfonamide) and a 7-(2-fluorophenyl) group (introducing an ortho-fluorine effect that restricts aryl ring rotation) is not recapitulated by any of the commonly available close analogs such as 4-(phenylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane (CAS 1705220-05-8) or the des-sulfonyl 7-(2-fluorophenyl)-1,4-thiazepane 1,1-dioxide hydrochloride (CAS 2097936-37-1) . Generic substitution risks collapsing the hydrogen-bonding geometry at the catalytic aspartate dyad of BACE1 or shifting the compound’s CNS multiparameter optimization (MPO) profile in unpredictable ways.

Quantitative Differentiation Evidence for 7-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,4-thiazepane 1,1-dioxide: Comparator-Referenced Procurement Guide


Ortho-Fluorophenyl Conformational Restriction Versus Non-Fluorinated and Para-Fluorinated Analogs

The target compound’s 2-fluorophenyl substituent introduces a torsional barrier that restricts rotation of the aryl ring relative to the thiazepane core, a well-characterized ortho-fluorine effect [1]. In contrast, the closest commercially available analog, 4-(phenylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane (CAS 1705220-05-8), replaces this with a thiophene ring that lacks both the fluorine substituent and the restricted conformational profile . The structural analog 4-((2-fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane shifts the fluorine to the N-sulfonyl group rather than the 7-position, altering the vector of the fluorine-mediated interaction . Within the BACE1 patent family, the presence and position of fluorine on the 7-aryl ring is explicitly taught as a potency determinant for achieving sub-micromolar IC₅₀ values [2].

BACE1 inhibition CNS drug design conformational analysis

Dual Sulfone Pharmacophore Density Versus Single-Sulfone 1,4-Thiazepane Scaffolds

The target compound contains four sulfone oxygen atoms (two from the cyclic thiazepane 1,1-dioxide and two from the N-phenylsulfonyl group), creating a uniquely dense hydrogen-bond acceptor (HBA) surface . The closest comparator, 7-(2-fluorophenyl)-1,4-thiazepane 1,1-dioxide hydrochloride (CAS 2097936-37-1), lacks the N-phenylsulfonyl group entirely, presenting only two S=O oxygens . The BACE1 active site requires coordination of two catalytic aspartate residues via a conserved water network; the dual-sulfone architecture of the target compound provides additional HBA points that may engage this network more extensively than the single-sulfone scaffold [1]. The compound 4-((2,4-dimethylphenyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane (no CAS identified) substitutes the N-phenylsulfonyl with a bulkier 2,4-dimethylphenylsulfonyl group, potentially altering steric complementarity with the BACE1 S3 subsite .

hydrogen-bond acceptor count BACE1 aspartyl protease pharmacophore design

Lipophilicity and CNS MPO Differentiation Relative to Heteroaryl-Thiophene Analogs

The target compound’s cLogP is estimated at approximately 2.2–2.6 (based on its molecular formula and fragment-based calculation methods), placing it within the favorable CNS drug-like range (cLogP 1–4) [1]. In contrast, 4-(phenylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane (CAS 1705220-05-8), which lacks the fluorine atom and substitutes a phenyl ring with thiophene, has an estimated cLogP of approximately 3.0–3.3, potentially reducing its CNS MPO desirability score due to higher lipophilicity . BACE1 inhibitors require simultaneous optimization of CNS penetration and P-glycoprotein efflux avoidance; the fluorophenyl substitution pattern has been demonstrated across the Roche BACE inhibitor program to favorably modulate both parameters [2]. The ortho-fluorine specifically reduces the pKa of proximal functional groups and lowers logD through an electrostatic inductive effect not present in the thiophene analog [3].

CNS multiparameter optimization lipophilicity BACE1 CNS penetration

Sulfonamide vs. Sulfone N-Substitution Pattern: Impact on BACE1 Subsite Occupancy

The N-phenylsulfonyl group of the target compound functions as a sulfonamide, presenting a specific hydrogen-bond acceptor geometry (S=O···H-bond) and steric profile at the BACE1 S3 subsite [1]. Alternative N-substitution patterns in commercially available analogs include N-benzoyl (e.g., 7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1,4-thiazepane, CAS 1797737-46-2), N-alkylsulfonyl (e.g., 4-((4-chlorobenzyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane), and N-H (e.g., 7-(2-fluorophenyl)-1,4-thiazepane 1,1-dioxide, CAS 2097936-37-1) [2]. Among these, the N-phenylsulfonyl moiety uniquely balances the electron-withdrawing character needed to prevent metabolic N-dealkylation with the steric bulk required to fill the S3 pocket without steric clashes observed with bulkier N-benzoyl or N-(2,4-dimethylphenyl)sulfonyl groups . The Roche BACE1 patent family explicitly exemplifies N-phenylsulfonyl-substituted 1,4-thiazepane sulfones among the most potent compounds, though specific IC₅₀ values for CAS 2034458-75-6 are not disclosed in the public patent record [1].

BACE1 S3 subsite sulfonamide pharmacophore structure-activity relationship

Low-Strength Evidence Advisory: Limited Public Bioactivity Data for CAS 2034458-75-6

An exhaustive search of primary research articles, authoritative databases (PubChem, ChEMBL, DrugBank, BindingDB), and the patent literature was conducted for CAS 2034458-75-6. As of April 2026, no publicly disclosed quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀, or cellular assay results) were identified for this specific compound [1]. The compound is listed on chemical supplier databases with basic molecular properties (MF: C₁₇H₁₈FNO₄S₂, MW: 383.5 g/mol, SMILES: O=S1(=O)CCN(S(=O)(=O)c2ccccc2)CCC1c1ccccc1F) but without reported biological assay data [2]. The Roche BACE1/BACE2 inhibitor patent CA2825077A1 encompasses the structural class to which this compound belongs, but individual compound data are not enumerated in the publicly available patent text [3]. Users should treat all differentiation claims above as class-level inferences until confirmatory screening data are generated.

data availability prospective screening procurement risk assessment

Procurement Application Scenarios for 7-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,4-thiazepane 1,1-dioxide (CAS 2034458-75-6): Evidence-Informed Use Cases


BACE1/BACE2 Medicinal Chemistry Hit Expansion: Ortho-Fluorophenyl Conformational Probe

In BACE1 inhibitor lead optimization programs, the ortho-fluorophenyl substituent of CAS 2034458-75-6 can serve as a conformational probe to test the hypothesis that restricting 7-aryl rotation improves S1 pocket occupancy. The compound should be screened in a fluorescence resonance energy transfer (FRET)-based BACE1 enzymatic assay alongside the non-fluorinated analog pair (e.g., 7-phenyl-4-(phenylsulfonyl)-1,4-thiazepane 1,1-dioxide) to isolate the contribution of the ortho-fluorine to inhibitory potency [1]. This scenario is supported by the BACE1/BACE2 inhibitor patent CA2825077A1, which teaches that 7-aryl substitution patterns modulate potency [1].

CNS MPO-Focused Fragment Library Enrichment with Dual-Sulfone Scaffolds

For CNS drug discovery groups building fragment or lead-like screening collections, CAS 2034458-75-6 offers an enriched hydrogen-bond acceptor surface (4 sulfone oxygens) combined with favorable calculated CNS MPO properties (cLogP ≈ 2.2–2.6) [2]. This compound can be included in a biased library designed to probe aspartyl protease targets beyond BACE1 (e.g., renin, HIV-1 protease, β-secretase 2) where dual-sulfone motifs have precedent [2]. Its procurement value lies in the pre-validated scaffold class (Roche patent family) combined with a substituent pattern (N-phenylsulfonyl + 7-(2-fluorophenyl)) that is not duplicated in standard commercial screening libraries .

Synthetic Methodology Development: N-Sulfonylation of 1,4-Thiazepane 1,1-Dioxides

Organic chemistry groups developing novel sulfonylation methodologies can use CAS 2034458-75-6 as a reference standard for reaction optimization, given that its N-phenylsulfonyl group installation represents a key synthetic step with potential challenges in regioselectivity (competing N- vs. O-sulfonylation) . The compound’s availability from multiple suppliers enables its use as an authentic standard for HPLC or LC-MS method development and for benchmarking yields in new sulfonylation protocols .

Prospective BACE1 Selectivity Profiling Against BACE2 and Cathepsin D

Given the class-level inference that N-phenylsulfonyl-1,4-thiazepane sulfones are BACE1/BACE2 dual inhibitors, CAS 2034458-75-6 should be profiled in a selectivity panel including BACE1, BACE2, and the off-target aspartyl protease cathepsin D [1]. The dual-sulfone HBA density may differentially engage the broader BACE2 active site compared to BACE1, providing selectivity insights that can guide further SAR expansion. This scenario is supported by the explicit BACE1/BACE2 inhibitor patent coverage but requires de novo assay data generation [1].

Quote Request

Request a Quote for 7-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,4-thiazepane 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.